molecular formula C13H17ClN2O2 B2907491 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one CAS No. 1240564-90-2

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one

Cat. No. B2907491
CAS RN: 1240564-90-2
M. Wt: 268.74
InChI Key: WBQCLHCWZXZFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, also known as CMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPE is a synthetic compound that is used as a precursor in the synthesis of several other compounds, including pharmaceuticals and agrochemicals.

Mechanism Of Action

The exact mechanism of action of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is not fully understood. However, it is believed that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can inhibit the activity of COX-2 and reduce the production of inflammatory mediators, such as prostaglandins. In vivo studies have shown that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has also been shown to exhibit antitumor activity in several cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis process. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can be synthesized on a large scale, making it a cost-effective option for researchers. Additionally, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research and development of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one. One potential direction is the development of new drugs for the treatment of pain and inflammation. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Another potential direction is the synthesis of novel materials using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one as a building block. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a precursor in the synthesis of several materials with unique properties, and further research in this area could lead to the development of new materials with a wide range of applications. Finally, further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one involves the reaction of 4-chlorophenol with 3-methylpiperazine in the presence of ethyl chloroformate. This reaction results in the formation of the intermediate compound, ethyl 2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, which is then treated with sodium hydroxide to obtain 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one. The overall synthesis process of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a precursor in the synthesis of several agrochemicals, including herbicides and fungicides. In materials science, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-8-16(7-6-15-10)13(17)9-18-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQCLHCWZXZFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one

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